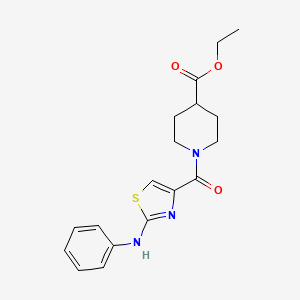![molecular formula C19H18ClNO4S B2727642 12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 2097922-35-3](/img/structure/B2727642.png)
12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound known for its diverse applications in chemical research and industry. Its structure comprises a benzenesulfonyl group, a chlorine atom, two methyl groups, and a unique azatricyclo skeleton with an oxa bridge, making it a subject of interest in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of this compound typically involves multi-step organic synthesis. One common route starts with the sulfonylation of an appropriate aromatic precursor to introduce the benzenesulfonyl group. The subsequent steps involve chlorination, methylation, and the formation of the azatricyclo scaffold through cyclization reactions.
Industrial Production Methods
In an industrial context, the synthesis of 12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one may utilize continuous flow reactors to improve the yield and efficiency. Catalysts such as Lewis acids can be employed to accelerate the reactions, and optimized temperature and pressure conditions ensure the compound’s purity and stability.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized further under specific conditions.
Reduction: Reduction reactions may target the chlorine or nitro groups if present.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur at different sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or acetyl chloride (CH3COCl) for nucleophilic substitutions, and electrophiles such as bromine (Br2) for electrophilic substitutions.
Major Products
Major products depend on the site of reaction; for example, oxidation may yield sulfone derivatives, while reduction typically results in the dehalogenated product or amine derivatives.
Scientific Research Applications
The compound finds applications in:
Chemistry: As an intermediate in the synthesis of complex molecules.
Biology: Investigated for its potential activity as a pharmacophore.
Medicine: Explored for its role in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The exact mechanism of action depends on the specific application:
Molecular Targets: It can interact with various enzymes, inhibiting or activating them, depending on the functional groups involved.
Pathways: The compound may participate in metabolic pathways, altering biochemical processes at the cellular level.
Comparison with Similar Compounds
Unique Aspects
Compared to similar compounds, 12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one stands out due to its unique azatricyclo scaffold and the presence of both benzenesulfonyl and chloro groups, which impart distinct reactivity and biological activity.
Similar Compounds
Benzenesulfonyl derivatives: Compounds like benzenesulfonyl chloride.
Chloro-derivatives: Compounds such as 4-chlorotoluene.
Azatricyclo structures: Similar to azatricyclo[4.3.1.0^{2,7}]decane derivatives.
Properties
IUPAC Name |
12-(benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO4S/c1-19-11-15(14-10-12(20)8-9-16(14)25-19)17(18(22)21(19)2)26(23,24)13-6-4-3-5-7-13/h3-10,15,17H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMFZKBNDDRTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=CC=C3)C4=C(O2)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2727560.png)


![N'-(3-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2727568.png)





![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-((4-chlorophenyl)thio)acetamide hydrochloride](/img/structure/B2727579.png)

![1-[3-[2-(Difluoromethyl)phenyl]-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2727581.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2727582.png)
